2-(3-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide
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Overview
Description
2-(3-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenoxy group, an indole moiety, and a methoxyphenyl group. Such compounds are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The starting material, 3-chlorophenol, is reacted with an appropriate acylating agent to form the chlorophenoxy intermediate.
Indole Derivative Synthesis: The indole moiety is synthesized through Fischer indole synthesis or other suitable methods.
Coupling Reaction: The chlorophenoxy intermediate is then coupled with the indole derivative in the presence of a base to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The indole moiety, in particular, is known to interact with serotonin receptors and other neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide: Lacks the methoxyphenyl group.
2-(4-methoxyphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide: Contains a methoxyphenoxy group instead of a chlorophenoxy group.
2-(3-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-(4-hydroxyphenyl)ethyl]acetamide: Contains a hydroxyphenyl group instead of a methoxyphenyl group.
Uniqueness
The unique combination of the chlorophenoxy, indole, and methoxyphenyl groups in 2-(3-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H23ClN2O3 |
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Molecular Weight |
434.9 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C25H23ClN2O3/c1-30-19-11-9-17(10-12-19)22(23-15-27-24-8-3-2-7-21(23)24)14-28-25(29)16-31-20-6-4-5-18(26)13-20/h2-13,15,22,27H,14,16H2,1H3,(H,28,29) |
InChI Key |
BEERUPJYOJOEBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)COC2=CC(=CC=C2)Cl)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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